3Beta-Isodihydrocadambine 4-oxide

Description

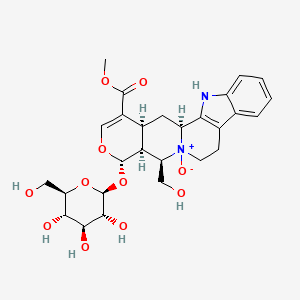

3Beta-Isodihydrocadambine 4-oxide (CAS: 1092371-18-0) is a natural alkaloid derivative with the molecular formula C₂₇H₃₄N₂O₁₁ and a molecular weight of 562.6 g/mol . It is classified as a biochemical research compound, often supplied at ≥98% purity for specialized applications in pharmacology or natural product chemistry . The compound’s structure includes a tetracyclic indole framework modified by an oxide group at the 4-position, which may influence its solubility and biological interactions . Current suppliers, such as Hepeng Biotechnology, offer it in small quantities (e.g., 5 mg), though pricing details require direct inquiry .

Propriétés

Formule moléculaire |

C27H34N2O11 |

|---|---|

Poids moléculaire |

562.6 g/mol |

Nom IUPAC |

methyl (1S,14R,15S,16S,20S)-14-(hydroxymethyl)-13-oxido-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C27H34N2O11/c1-37-25(35)15-11-38-26(40-27-24(34)23(33)22(32)19(10-31)39-27)20-14(15)8-17-21-13(6-7-29(17,36)18(20)9-30)12-4-2-3-5-16(12)28-21/h2-5,11,14,17-20,22-24,26-28,30-34H,6-10H2,1H3/t14-,17+,18+,19-,20+,22-,23+,24-,26+,27+,29?/m1/s1 |

Clé InChI |

NVUHVENKCFNJQW-GDPYHQKMSA-N |

SMILES isomérique |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C[C@H]3C4=C(CC[N+]3([C@H]2CO)[O-])C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

SMILES canonique |

COC(=O)C1=COC(C2C1CC3C4=C(CC[N+]3(C2CO)[O-])C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |

Origine du produit |

United States |

Méthodes De Préparation

3Beta-Isodihydrocadambine 4-oxide can be isolated from the leaves of Anthocephalus chinensis using column chromatography methods such as silica gel, Sephadex LH20, and HPLC techniques . The compound can also be synthesized through the treatment of 3alpha-dihydrocadambine with beta-glucosidase in aqueous ammonium acetate solution .

Analyse Des Réactions Chimiques

3Beta-Isodihydrocadambine 4-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal temperatures and pressures but can react with strong oxidizing and reducing agents, as well as strong acids and alkalis . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3Beta-Isodihydrocadambine 4-oxide has been studied for its antioxidant, antiproliferative, anticancer, and anti-inflammatory activities . It has shown potential in various scientific research applications, including:

Chemistry: Used as a reference compound in the study of indole alkaloids.

Biology: Investigated for its role in plant defense mechanisms and antioxidant activity.

Medicine: Explored for its potential therapeutic effects against malaria, cancer, and inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mécanisme D'action

The mechanism of action of 3Beta-Isodihydrocadambine 4-oxide involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, free radical scavenging, and modulation of reactive oxygen species . The compound also influences the metabolic pathways of plant predators and pathogens, contributing to its defense mechanism .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and commercial properties of 3Beta-Isodihydrocadambine 4-oxide and related compounds:

Structural and Functional Differences

- Core Scaffold : Unlike the benzodiazepine-derived 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine 4-oxide (a synthetic pharmaceutical), this compound belongs to the indole alkaloid family, sharing closer structural ties with natural products like Strictosidinic acid .

- This contrasts with Morpholine, 4-dodecyl-, 4-oxide, where the oxide group facilitates membrane partitioning in lipid bilayer studies .

- Side Chains : The dodecyl chain in Morpholine, 4-dodecyl-, 4-oxide grants amphiphilic properties, whereas 3Beta-Isodihydrocadambine’s complex tetracyclic structure limits its membrane permeability despite the oxide group .

Pharmacological and Research Relevance

- Biological Targets : this compound is less characterized than Strictosidinic acid, which exhibits cytotoxicity in cancer cell lines . The benzodiazepine derivative’s 4-oxide group is critical for GABA receptor modulation, highlighting divergent mechanisms of action compared to indole alkaloids .

- Commercial Availability : While this compound is niche (supplied in milligram quantities), Strictosidinic acid and benzodiazepine derivatives are more widely available due to established therapeutic roles .

Activité Biologique

3Beta-Isodihydrocadambine 4-oxide, a compound derived from the plant Cadamba (Anthocephalus cadamba), has garnered attention in recent years for its potential biological activities. This article delves into its various biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a natural product with a complex chemical structure. Its molecular formula is C27H34N2O11, and it is characterized by a unique arrangement of functional groups that contribute to its biological activity.

Biological Activities

The compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. This activity is crucial for potential applications in treating infections caused by resistant strains of bacteria and fungi .

- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer effects. It has been shown to inhibit the growth of certain cancer cell lines, indicating its potential as a therapeutic agent in oncology .

- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still being elucidated. It is believed that the compound interacts with various molecular targets, leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated symptoms.

- Cell Cycle Disruption : In cancer cells, it appears to disrupt the cell cycle, leading to apoptosis (programmed cell death) and inhibiting tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial and fungal strains | |

| Anticancer | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Reduces markers of inflammation |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting its potential as a natural antimicrobial agent. -

Cancer Cell Line Study :

In vitro experiments on human colorectal cancer cells (HCT116) revealed that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µg/mL. These findings support further investigation into its use as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.